REACTION_CXSMILES
|
[NH:1]1[N:5]2[CH2:6][CH2:7][CH2:8][CH:4]2[C:3](=O)O1.[C:10]([Sn:12]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15][CH3:16])#C>>[CH2:21]([Sn:12]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:17][CH2:18][CH2:19][CH3:20])[C:10]1[CH:3]=[C:4]2[CH2:8][CH2:7][CH2:6][N:5]2[N:1]=1)[CH2:22][CH2:23][CH3:24]
|
Name
|
5,6-dihydro-4H-pyrrolo [1,2-c][1,2,3]oxadiazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1OC(C2N1CCC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)[Sn](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method
|
Type
|
CUSTOM
|
Details
|
described in Example 5, Preparation 3
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C=1C=C2N(N1)CCC2)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |